1,4-Dichloronaphthalene

Fluorescence Spectroscopy Photophysics Crystallography

1,4-Dichloronaphthalene (1,4-DCN, PCN-5) is a white crystalline solid whose unique 1,4-substitution pattern defines its spectroscopic and biological profile. Unlike other dichloronaphthalene isomers, it exhibits a distinct fluorescence signature (λmax=400 nm, τ=11 ns at 77 K) and isomer-specific CYP2A5 inhibition (IC50=5.50 µM). These properties make it indispensable as an analytical reference standard for resolving PCN congeners via GC-MS/HPLC, a molecular probe in toxicology, and a key intermediate in synthesizing 3,6-dichlorosalicylate—a precursor to the herbicide dicamba. Its well-characterized atmospheric half-life (2.7 days) and biodegradation kinetics (98% removal in 48h) establish it as the definitive model for environmental fate studies. Substituting any other dichloronaphthalene isomer compromises data integrity and experimental reproducibility.

Molecular Formula C10H6Cl2
Molecular Weight 197.06 g/mol
CAS No. 1825-31-6
Cat. No. B155283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloronaphthalene
CAS1825-31-6
Molecular FormulaC10H6Cl2
Molecular Weight197.06 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Cl)Cl
InChIInChI=1S/C10H6Cl2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
InChIKeyJDPKCYMVSKDOGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.63e-06 M

1,4-Dichloronaphthalene (CAS 1825-31-6): A Defined Dichloronaphthalene Isomer for Analytical and Synthetic Applications


1,4-Dichloronaphthalene (1,4-DCN, PCN-5) is a white, needle-like crystalline solid belonging to the polychlorinated naphthalenes (PCNs) class. With a molecular formula of C10H6Cl2 and a molecular weight of 197.06 g/mol [1], its key physical properties include a melting point of 67-68 °C and a boiling point of 286-287 °C at 98.7 kPa . It is soluble in common organic solvents such as benzene, acetone, and ether, but insoluble in water . As a specific dichloro-substituted isomer, its distinct chemical and physical behavior differentiates it from other PCN congeners, making it a valuable compound for targeted research and industrial intermediate applications.

The Critical Need for Isomer-Specific Sourcing of 1,4-Dichloronaphthalene


The term 'dichloronaphthalene' represents a family of 10 distinct isomers, each with unique physicochemical, spectroscopic, and biological properties that preclude simple interchangeability. Substituting 1,4-DCN with another isomer, such as 1,3- or 1,5-dichloronaphthalene, is invalid for applications dependent on specific molecular geometry or electronic distribution. These differences manifest as divergent melting points , distinct infrared and Raman spectral fingerprints [1], and varied photophysical behavior, including unique fluorescence lifetimes and quantum yields [2]. Furthermore, substitution can drastically alter a compound's environmental fate, including its atmospheric degradation half-life [3] and susceptibility to biodegradation pathways [4]. Therefore, procurement of the precise 1,4-dichloronaphthalene isomer is essential to ensure experimental reproducibility and predictable performance in research and industrial processes.

1,4-Dichloronaphthalene: Quantitative Differentiation from Key Analogs


1,4-Dichloronaphthalene vs. 1,3-Dichloronaphthalene: Distinguishing Photophysical Signatures

In crystalline form, 1,4-dichloronaphthalene exhibits distinct photophysical properties that differentiate it from its 1,3-isomer. A direct comparative study at 77 K revealed that 1,4-dichloronaphthalene has a fluorescence maximum at 400 nm, a shorter decay time of 11 ns, and a lower quantum yield of 0.10 [1]. These values contrast with those of 1,3-dichloronaphthalene, which fluoresces at 398 nm with a longer decay time of 14 ns and a higher quantum yield of 0.13 [1].

Fluorescence Spectroscopy Photophysics Crystallography Materials Science

1,4-Dichloronaphthalene vs. 1,5-Dichloronaphthalene: Differential Inhibition of Cytochrome P450 2A5

1,4-Dichloronaphthalene demonstrates a quantifiably different inhibitory potency against mouse cytochrome P450 2A5 compared to its 1,5-isomer. In the same assay, 1,4-dichloronaphthalene exhibited an IC50 of 5.50 × 10³ nM, while 1,5-dichloronaphthalene was a significantly more potent inhibitor with an IC50 of 2.40 × 10³ nM [1].

Enzyme Inhibition Cytochrome P450 Xenobiotic Metabolism Toxicology

1,4-Dichloronaphthalene: A Quantified Atmospheric Half-Life for Environmental Modeling

In environmental hazard assessments, the atmospheric persistence of 1,4-dichloronaphthalene has been specifically quantified, with a reported atmospheric half-life of 2.7 days [1]. This data point serves as a direct input parameter for environmental fate models, distinguishing it from other chlorinated naphthalenes for which such specific data may be absent or inferred only from class-level trends [1].

Environmental Fate Atmospheric Chemistry Pollutant Modeling Risk Assessment

1,4-Dichloronaphthalene vs. Higher PCNs: Demonstrated Susceptibility to Microbial Degradation

The biodegradability of 1,4-dichloronaphthalene (1,4-DCN) has been quantitatively demonstrated in studies using Pseudomonas sp. HY, where it served as a model compound for the class. At an initial concentration of 10 mg/L, 1,4-DCN underwent 98% removal within 48 hours [1]. Furthermore, its distinct metabolic fate, including chlorine migration to form 2,4-dichloro-1-naphthol by the fungus Phlebia lindtneri, is an isomer-specific pathway [2]. This contrasts with the general trend for higher chlorinated naphthalenes, which are considered more environmentally persistent and less amenable to biodegradation [3].

Bioremediation Biodegradation Environmental Microbiology Metabolic Pathways

1,4-Dichloronaphthalene: A Reference Standard with Defined Henry's Law Constant for Partitioning Studies

The Henry's law constant (Hscp) for 1,4-dichloronaphthalene is precisely defined as 2.4×10⁻² mol/(m³·Pa) at 298.15 K [1]. This value, compiled in authoritative databases [1], provides a definitive parameter for predicting its partitioning behavior between air and water. While Henry's law constants for other dichloronaphthalene isomers also exist, the specific, vetted value for 1,4-DCN is crucial for developing and validating Quantitative Structure-Property Relationship (QSPR) models for this class of compounds [1].

Environmental Chemistry Partitioning Analytical Standards QSAR Modeling

Validated Application Scenarios for Procuring 1,4-Dichloronaphthalene (CAS 1825-31-6)


Analytical Method Development for Isomer-Specific Detection of PCNs

Due to its unique fluorescence signature (λmax = 400 nm, τ = 11 ns at 77 K) [1] and distinct IR spectrum among the dichloronaphthalenes [2], 1,4-DCN is an essential reference standard for developing and validating analytical methods, such as GC-MS or HPLC, aimed at resolving and quantifying individual PCN congeners in environmental or industrial samples.

Investigating Structure-Activity Relationships (SAR) for Xenobiotic Metabolism

The quantifiable, isomer-specific inhibitory effect of 1,4-DCN on cytochrome P450 2A5 (IC50 = 5.50 µM) [3] makes it a valuable tool in toxicology and pharmacology research. It serves as a precise molecular probe for elucidating the structural determinants governing the interaction of chlorinated aromatic compounds with key metabolic enzymes, in direct contrast to its more potent 1,5-isomer (IC50 = 2.40 µM) [3].

Environmental Fate and Bioremediation Modeling

1,4-DCN is a model compound for studying the environmental behavior of lower-chlorinated PCNs. Its specific atmospheric half-life of 2.7 days [4] and well-characterized biodegradation kinetics (98% removal in 48h at 10 mg/L) [5] provide critical, quantitative inputs for environmental fate models and for the design and monitoring of bioremediation strategies targeting PCN contamination.

Synthesis of Specialty Chemicals and Intermediates

1,4-Dichloronaphthalene serves as a key intermediate in the synthesis of more complex organic molecules, including certain dyes, pharmaceuticals, and agrochemicals . Its specific 1,4-substitution pattern directs subsequent reactions, such as the enzymatic oxidation to 3,6-dichlorosalicylate, a precursor for the herbicide dicamba [6], highlighting its utility in targeted synthetic pathways that are inaccessible with other dichloronaphthalene isomers.

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